ETRIMFOS ALCOHOL METABOLITE

Katalognummer:

B165017

CAS-Nummer:

38249-44-4

Molekulargewicht:

168.19 g/mol

InChI-Schlüssel:

IFDZSPSSHXIVTB-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

The Etrimfos Alcohol Metabolite is a key reference material in environmental and toxicological research, crucial for understanding the metabolic fate of the parent insecticide, etrimfos. Etrimfos is an organophosphate insecticide that acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase . The "Alcohol Metabolite" likely represents a phase I biotransformation product, a common metabolic pathway where enzymes such as cytochrome P450 can introduce a hydroxyl group, often leading to more water-soluble compounds for excretion . Researchers utilize this metabolite primarily as an analytical standard for biomonitoring. It enables the development and application of sophisticated multi-residue methods, such as those based on QuEChERS sample preparation followed by GC-MS/MS or LC-MS/MS analysis, to detect and quantify exposure biomarkers in various matrices . Studying this metabolite provides valuable insights into human and environmental exposure to etrimfos, its biodegradation pathways, and overall persistence, which is vital for accurate risk assessment . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

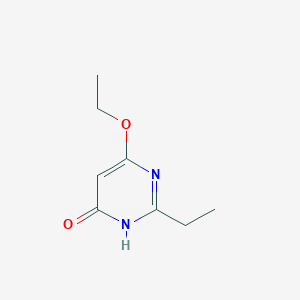

4-ethoxy-2-ethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZSPSSHXIVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etrimfos metabolism in mammalian systems

An In-Depth Technical Guide to the Metabolism of Etrimfos in Mammalian Systems

Introduction

Etrimfos, an organophosphorothioate insecticide, has been utilized for the control of chewing and sucking pests in agricultural and public health settings.[1] As with all xenobiotics, understanding its metabolic fate within mammalian systems is paramount for assessing its toxicological profile and establishing safety parameters. Etrimfos exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] However, the ultimate toxicity of an organophosphate is profoundly influenced by the complex interplay of metabolic activation and detoxification pathways within the host organism. This guide provides a detailed examination of the absorption, distribution, biotransformation, and excretion of etrimfos in mammals, grounded in established scientific findings. The narrative will focus on the causal mechanisms behind its metabolic pathways and the experimental methodologies employed to elucidate them.

Pharmacokinetics: Absorption, Distribution, and Excretion (ADME)

The journey of etrimfos through a mammalian system begins with its absorption, which can occur via dermal, gastrointestinal, and respiratory routes, a common characteristic of organophosphate compounds.[2] Following absorption, its distribution is influenced by its lipophilic nature.

Studies in rats using 14C-labeled etrimfos have shown that after oral administration, the compound is distributed throughout the body, with the highest concentrations initially found in fat and kidneys.[3] Concentrations in these and other tissues, including blood, decline rapidly.[3] However, residues may persist slightly longer in fat and skin.[3]

The excretion of etrimfos is notably rapid, with the vast majority of the administered dose being eliminated from the body within 96 hours.[3] The primary route of excretion is via the urine.[3] Crucially, intact etrimfos and its highly toxic oxygen analogue (oxon) are typically not detected in the urine or feces, indicating extensive metabolism prior to elimination.[3]

| Parameter | Observation in Rats (Oral Administration) | Source |

| Peak Tissue Concentration | Highest levels in fat and kidneys | [3] |

| Excretion Timeframe | Rapid, largely complete within 96 hours | [3] |

| Primary Excretion Route | Urine | [3] |

| Major Urinary Metabolite | 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) | [3] |

| Parent Compound in Excreta | Not detected | [3] |

Core Biotransformation Pathways

The biotransformation of etrimfos is a critical detoxification process, primarily occurring in the liver.[4] This process is conventionally divided into Phase I functionalization reactions and Phase II conjugation reactions, which work in concert to convert the lipophilic parent compound into more water-soluble, readily excretable metabolites.[4][5][6] For etrimfos, the metabolic pathways are dominated by hydrolysis and glutathione conjugation, with oxidative pathways playing a lesser role.[3]

Phase I Metabolism: The Dominance of Hydrolysis

Phase I reactions introduce or expose functional groups on the xenobiotic molecule.[5][6] In the case of etrimfos, the most significant Phase I pathway is hydrolysis of the phosphorothioate ester bond.[3]

-

Hydrolytic Cleavage: This reaction, catalyzed by plasma and tissue esterases, breaks the P-O-pyrimidine bond.[2] The result is the formation of the pyrimidine moiety, 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) , and O,O-dimethyl phosphorothioate.[3] EEHP is the main metabolite found in excreta, accounting for a substantial portion of the administered dose.[3] This hydrolytic cleavage is a key detoxification step, as the resulting products are of lesser toxicological importance.[3] EEHP itself can be further hydrolyzed to other minor metabolites.[3]

-

Oxidative Pathways: While oxidative enzymes are involved in the metabolism of many organophosphates, their role in etrimfos biotransformation appears to be secondary.[2][3] In vitro studies using rat and mouse liver subcellular fractions have identified desmethyl-etrimfos as a metabolite, indicating O-demethylation by mixed-function oxidases, likely Cytochrome P450 (CYP) enzymes.[3] A pivotal finding is the consistent absence or negligible detection of the etrimfos oxygen analogue (etrimfos-oxon).[3] This is highly significant from a toxicological standpoint, as the oxygen analogues of organophosphorothioates are typically much more potent AChE inhibitors than the parent sulfur-containing compounds. The metabolic preference for hydrolysis over oxidative desulfuration to the oxon form is a primary reason for etrimfos's relatively lower mammalian toxicity compared to other organophosphates like parathion.[7]

Phase II Metabolism: Glutathione Conjugation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[6][8]

-

Role of Glutathione S-Transferases (GSTs): Alongside esterases, Glutathione S-transferases are the main group of enzymes responsible for etrimfos metabolism.[3] GSTs catalyze the conjugation of the electrophilic phosphorus atom of etrimfos with the nucleophilic thiol group of glutathione (GSH).[8][9][10] This reaction can target the methyl or ethyl groups on the phosphate moiety, leading to their removal and detoxification of the molecule. This pathway represents a major route for the detoxification of many organophosphorus pesticides.[9][10]

Caption: Primary metabolic pathways of Etrimfos in mammalian systems.

Experimental Methodologies for Metabolic Profiling

The elucidation of etrimfos's metabolic fate relies on a combination of in vitro and in vivo experimental models coupled with advanced analytical techniques.[11][12]

In Vitro Experimental Protocols

In vitro systems are invaluable for identifying metabolic pathways and the enzymes involved in a controlled environment, free from the complexities of a whole organism.[11][13][14]

Protocol 1: Metabolism Assay Using Liver Microsomes

-

Objective: To identify Phase I metabolites generated by Cytochrome P450 enzymes.

-

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, the primary drivers of Phase I oxidative metabolism.[15] The addition of NADPH is essential, as it serves as the reducing equivalent for the CYP catalytic cycle.[13]

-

Methodology:

-

Preparation: Pooled liver microsomes (from human or relevant animal species, e.g., rat) are thawed on ice. A reaction mixture is prepared in a microcentrifuge tube containing a phosphate buffer (e.g., pH 7.4), microsomes, and etrimfos dissolved in a suitable solvent (e.g., methanol, DMSO).

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Negative controls are run in parallel without the NADPH system to account for non-enzymatic degradation.[13]

-

Incubation: The reaction proceeds at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Quenching: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

-

Sample Processing: The quenched sample is centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and metabolites, is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

Analysis: The residue is reconstituted in a suitable mobile phase for analysis by LC-MS/MS.[16]

-

Caption: Experimental workflow for in vitro metabolism study using liver microsomes.

In Vivo Experimental Protocols

In vivo studies using animal models provide a comprehensive picture of ADME, reflecting the integrated processes of absorption, distribution, multi-organ metabolism, and excretion.

Protocol 2: Rat Metabolism and Excretion Balance Study

-

Objective: To determine the pharmacokinetic profile, excretion routes, and identify major metabolites under physiological conditions.

-

Rationale: The use of radiolabeled compounds (e.g., 14C-etrimfos) allows for a complete mass balance analysis, ensuring all metabolites derived from the parent compound can be tracked and quantified, regardless of their chemical structure.[3] The rat is a commonly used model for toxicokinetic studies.[17][18][19]

-

Methodology:

-

Dosing: A cohort of rats is administered a single oral dose of 14C-etrimfos (labeled on the pyrimidine ring).

-

Housing & Collection: Animals are housed individually in metabolism cages that are designed to separate and collect urine and feces. Collections are typically made at timed intervals (e.g., 6, 12, 24, 48, 72, 96 hours) post-dosing.

-

Sample Analysis (Excreta): The total radioactivity in each urine and feces sample is quantified using liquid scintillation counting to determine the rate and extent of excretion.

-

Metabolite Profiling: Urine samples are pooled and often treated with enzymes (e.g., β-glucuronidase/sulfatase) to cleave any Phase II conjugates. Samples are then processed (e.g., by solid-phase extraction) to concentrate the metabolites.

-

Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, blood) are collected. The concentration of radioactivity in each tissue is determined to assess the distribution of etrimfos and its metabolites.

-

Structural Elucidation: Processed samples from urine, feces, and tissues are analyzed by radio-HPLC followed by LC-MS/MS to separate, identify, and quantify the various 14C-labeled metabolites.[20]

-

Analytical Techniques for Metabolite Identification

The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[16][20][21]

-

HPLC: Separates the complex mixture of compounds from the biological matrix based on their physicochemical properties (e.g., polarity).

-

MS/MS: Provides highly sensitive and specific detection. The first mass spectrometer (MS1) selects ions based on their mass-to-charge ratio (m/z), corresponding to the parent compound and potential metabolites. These selected ions are then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This fragmentation pattern provides a structural "fingerprint" that is used to elucidate the chemical structure of the unknown metabolites by comparing them to the parent compound and known metabolic transformations.[22]

Toxicological Implications of Etrimfos Metabolism

The metabolic profile of etrimfos is fundamentally one of detoxification . The primary pathways—hydrolysis by esterases and conjugation by GSTs—rapidly convert the parent insecticide into less toxic, water-soluble compounds that are efficiently eliminated from the body.[3]

The key factor mitigating the toxicity of etrimfos is the inefficiency of the metabolic pathway leading to its oxygen analogue. The formation of the highly potent AChE-inhibiting oxon is not a significant metabolic route in mammals.[3] This contrasts sharply with other organophosphorothioates where oxidative bioactivation is a major contributor to their toxicity. Therefore, the toxic potential of etrimfos is largely dictated by the parent compound itself, and its rapid clearance via detoxification pathways limits the duration and severity of potential cholinergic effects.

Conclusion

The metabolism of etrimfos in mammalian systems is a rapid and efficient process dominated by detoxification reactions. The principal biotransformation pathways are hydrolytic cleavage of the phosphorothioate ester bond by esterases and conjugation with glutathione catalyzed by GSTs. Oxidative metabolism by cytochrome P450 enzymes occurs but is a secondary pathway. Critically, the formation of the highly toxic oxygen analogue is negligible, meaning metabolism serves primarily to deactivate the compound. This metabolic profile, characterized by rapid detoxification and excretion, is a cornerstone for understanding the toxicological properties and risk assessment of etrimfos. The methodologies outlined herein, from in vitro enzymatic assays to in vivo animal studies coupled with advanced LC-MS/MS analysis, represent the standard for robustly characterizing the metabolic fate of such xenobiotics.

References

-

INCHEM. (1980). Etrimfos (Pesticide residues in food: 1980 evaluations). International Programme on Chemical Safety (IPCS). [Link]

-

National Center for Biotechnology Information. (n.d.). Etrimfos. PubChem. [Link]

-

Wu, J., Hsieh, H. J., & Casida, J. E. (2007). Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives. Chemical Research in Toxicology, 20(8), 1211–1217. [Link]

-

Koval, L., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. International Journal of Molecular Sciences, 23(21), 13532. [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Etrimfos. Pesticide Properties Database (PPDB). [Link]

-

Bletsou, A. A., et al. (2023). The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening. Science of The Total Environment, 858(Pt 1), 160701. [Link]

-

Feyereisen, R. (2022). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. Insects, 13(1), 77. [Link]

-

Abass, K. (2010). Metabolism and interactions of pesticides in human and animal in vitro hepatic models. OuluREPO. [Link]

-

Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Pharmaceuticals, 16(9), 1300. [Link]

-

Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(23), 13036. [Link]

-

Almazroo, O. A., et al. (2017). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Saudi Pharmaceutical Journal, 25(2), 143-156. [Link]

-

ResearchGate. (2007). Glutathione S-Transferase Conjugation of Organophosphorus Pesticides Yields S-Phospho-, S-Aryl-, and S-Alkylglutathione Derivatives. [Link]

-

Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376-379, 54-58. [Link]

-

Grant, D. M. (1991). Detoxification pathways in the liver. Journal of Inherited Metabolic Disease, 14(4), 421–430. [Link]

-

Abarca, A., et al. (2020). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 1125, 239-261. [Link]

-

Ross, M. K., & Xu, C. (2023). The impact of the exposome on cytochrome P450-mediated drug metabolism. Frontiers in Pharmacology, 14, 1188301. [Link]

-

Kabadi, S. V., et al. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 66. [Link]

-

Tew, K. D., et al. (2014). Glutathione S-conjugates as prodrugs to target drug-resistant tumors. Frontiers in Pharmacology, 5, 190. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition), 323-366. [Link]

-

Neal, R. A. (1967). Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. The Biochemical Journal, 103(1), 183–191. [Link]

-

Abass, K., et al. (2022). Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes. Toxicology Letters, 359, 26-36. [Link]

-

de Souza, A. P. A., et al. (2018). Enzymatic detoxification of organophosphorus pesticides and related toxicants. Journal of the Brazilian Chemical Society, 29(5), 963-979. [Link]

-

Seger, C., et al. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in Molecular Biology, 1477, 191-209. [Link]

-

ResearchGate. (2009). In vitro metabolism and interaction of profenofos by human, mouse and rat liver preparations. [Link]

-

Kaneko, H. (2011). Pyrethroids: mammalian metabolism and toxicity. Journal of Agricultural and Food Chemistry, 59(7), 2786–2791. [Link]

-

ResearchGate. (2015). Metabolite Detection and Profiling Using Analytical Methods. [Link]

-

Soica, C., et al. (2022). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. International Journal of Molecular Sciences, 23(21), 13451. [Link]

-

Hsieh, Y-C., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of Personalized Medicine, 11(11), 1083. [Link]

-

ResearchGate. (2020). Human Biotransformation Pathway of Temephos Using an In Silico Approach. [Link]

-

Hodges, R. E., & Minich, D. M. (2015). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. Journal of Nutrition and Metabolism, 2015, 760689. [Link]

-

Casida, J. E., & Ford, K. A. (2016). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. eScholarship. [Link]

-

Menzer, R. E. (1970). Biological and nonbiological modifications of organophosphorus compounds. Journal of Agricultural and Food Chemistry, 18(6), 1031-1037. [Link]

-

Alegría-Díaz, A., et al. (2020). Human Biotransformation Pathway of Temephos Using an In Silico Approach. Journal of Toxicology, 2020, 8894176. [Link]

-

Wager, T., et al. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. Journal of Pharmaceutical Sciences, 111(1), 134-143. [Link]

-

Bustos-Obregón, E., & Valdivia, M. (2012). Detrimental effects of temephos on male fertility: An in vitro study on a mouse model. Biological Research, 45(2), 161-167. [Link]

-

Doss, M. K., & D'Souza, R. S. (2023). Biochemistry, Biotransformation. StatPearls. [Link]

-

Abu-Qare, A. W., & Abou-Donia, M. B. (2000). Pharmacokinetics of propetamphos following intravenous administration in the F344 rat. Toxicology Letters, 114(1-3), 221-227. [Link]

-

Singh, S. P., et al. (2008). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Pharmacologia, 1(1), 1-10. [Link]

-

De-la-Cruz, N., et al. (2013). Hydrolysis of fenamiphos and its toxic oxidation products by Microbacterium sp. in pure culture and groundwater. International Biodeterioration & Biodegradation, 85, 111-115. [Link]

-

Nishihama, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Environmental Science and Health, Part B, 56(10), 875-884. [Link]

-

ResearchGate. (2007). Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. [Link]

-

Wambaugh, J. F., et al. (2018). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 163(1), 152-169. [Link]

-

ResearchGate. (2022). The Fosfomycin Degradation by Hydrolysis Acidification-Biological Contact Oxidation and Microbial Community Analysis. [Link]

-

Semantic Scholar. (2021). Comparative Pharmacokinetic Study of Forchlorfenuron in Adult and Juvenile Rats. [Link]

Sources

- 1. Etrimfos [sitem.herts.ac.uk]

- 2. Etrimfos | C10H17N2O4PS | CID 37995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 517. Etrimfos (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 4. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of propetamphos following intravenous administration in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. appslab.thermofisher.com [appslab.thermofisher.com]

- 22. Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Etrimfos Metabolite Formation

Executive Summary

Etrimfos, an organothiophosphate insecticide, undergoes extensive metabolic transformation in biological systems, a process critical to its toxicological profile and environmental persistence. Understanding the formation of its metabolites is paramount for accurate risk assessment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for studying the in vitro metabolism of Etrimfos. We delve into the core metabolic pathways, present detailed, field-proven protocols for executing in vitro studies using hepatic subcellular fractions, and outline robust analytical methodologies for metabolite identification and quantification. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as a practical and authoritative resource for elucidating the metabolic fate of Etrimfos.

Introduction: The "Why" of Etrimfos Metabolism

The biological activity and toxicity of organophosphate pesticides are profoundly influenced by their metabolism.[1][2][3] The parent compound, Etrimfos, is a phosphorothioate, which itself is a weak inhibitor of acetylcholinesterase (AChE). The primary toxic effect of Etrimfos arises from its metabolic activation to an oxygen analog (oxon), a potent AChE inhibitor.[1] Conversely, other metabolic pathways, such as hydrolysis, lead to detoxification. Therefore, the balance between metabolic activation and detoxification pathways dictates the ultimate toxicity of Etrimfos.

In vitro metabolism studies offer a controlled, high-throughput, and cost-effective approach to investigate these transformations without the complexities of a whole-organism system.[4][5] These studies are crucial for:

-

Identifying key metabolites: Determining the chemical structures of metabolites formed.

-

Characterizing enzymatic pathways: Pinpointing the enzymes responsible, primarily Cytochrome P450s (CYPs) and esterases.[3][6]

-

Understanding species differences: Comparing metabolic profiles across different species (e.g., rat, mouse, human) to aid in human health risk assessment.[7]

-

Providing data for kinetic modeling: Generating data like clearance rates, Km, and Vmax to predict in vivo behavior.[1][8]

Core Metabolic Pathways of Etrimfos

Etrimfos metabolism proceeds primarily through two competing pathways: oxidative desulfuration (activation) and hydrolytic cleavage (detoxification).

-

Oxidative Activation (Desulfuration): This pathway is predominantly mediated by the Cytochrome P450 (CYP) enzyme superfamily located in the liver.[1][3][9] The P=S bond in Etrimfos is converted to a P=O bond, forming the highly toxic Etrimfos-oxon. This metabolite is a much more potent inhibitor of acetylcholinesterase.

-

Hydrolytic Detoxification: This involves the cleavage of the phosphate ester bonds. This can occur via two main routes:

-

A-Esterase (Phosphatase) Action: Enzymes like paraoxonase can hydrolyze the ester linkage, breaking down Etrimfos and its oxon analog into less toxic products.[10]

-

Chemical Hydrolysis: Etrimfos is also susceptible to non-enzymatic hydrolysis, with its stability being pH-dependent. It hydrolyzes more rapidly in acidic (pH 3) and alkaline (pH 9) conditions compared to neutral pH.[10]

-

-

Primary Metabolites: The major metabolites resulting from these pathways are:

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Etrimfos.

Core metabolic pathways of Etrimfos.

Key In Vitro Experimental Systems

Choosing the right in vitro system is critical and depends on the specific research question. The most common systems are derived from the liver, the primary site of xenobiotic metabolism.[12]

| System | Description | Key Enzymes Present | Primary Use Case & Rationale |

| Liver Microsomes | Vesicles of endoplasmic reticulum isolated by ultracentrifugation.[12] | Phase I (CYPs, FMOs) | Metabolic Stability & Clearance: Ideal for studying CYP-mediated reactions like the formation of Etrimfos-oxon.[9][12] They are cost-effective and easy to use but lack cytosolic enzymes and cofactors for conjugation (Phase II). |

| Liver S9 Fraction | Supernatant from a 9,000g centrifugation of liver homogenate. | Phase I (CYPs, etc.) & most Phase II (UGTs, SULTs, GSTs) | Full Metabolic Profile: Contains both microsomal and cytosolic enzymes, providing a more complete picture of metabolism.[13] The presence of a wider range of enzymes can sometimes complicate the interpretation of specific pathway contributions. |

| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved). | Full complement of Phase I & II enzymes, transporters. | "Gold Standard" for In Vivo Prediction: Best reflects the complexity of the liver, including uptake and efflux transport.[4] However, they are more expensive, have higher variability, and are less suitable for high-throughput screening.[4] |

| Recombinant Enzymes | Individual CYP enzymes (e.g., CYP3A4, CYP2B6) expressed in a cellular system. | A single, specific enzyme. | Reaction Phenotyping: Used to identify precisely which CYP isozyme is responsible for a specific metabolic step.[1] This is crucial for predicting drug-drug interactions. |

Experimental Protocol: Etrimfos Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a robust, self-validating system for determining the rate of Etrimfos depletion and identifying its primary metabolites using HLM.

Rationale and Causality

-

Microsomes: Chosen for their high concentration of CYP enzymes, the key drivers of Etrimfos activation.[12]

-

NADPH: This cofactor is essential. It provides the reducing equivalents required for the catalytic cycle of CYP450 enzymes.[12] A "minus cofactor" control is mandatory to distinguish enzymatic degradation from chemical instability.

-

Phosphate Buffer (pH 7.4): Mimics physiological pH to ensure optimal enzyme activity and maintains the chemical stability of Etrimfos, which is known to hydrolyze at acidic or alkaline pH.[10]

-

Acetonitrile Quench: A cold organic solvent is used to terminate the reaction abruptly by precipitating proteins and denaturing the enzymes.[12]

-

Time Points: A series of time points allows for the calculation of the degradation rate (half-life and intrinsic clearance).[12]

Step-by-Step Methodology

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

Etrimfos Stock Solution: Prepare a 10 mM stock solution of Etrimfos in DMSO.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors to average out genetic variability) on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

-

NADPH Regenerating System (or Cofactor Stock): Prepare a concentrated stock solution of NADPH (e.g., 20 mM) in phosphate buffer. Keep on ice.

-

-

Incubation Setup (in triplicate):

-

Label microcentrifuge tubes for each time point (0, 5, 15, 30, 45 min), a negative control (-NADPH), and a blank (no microsomes).

-

To each tube (except the blank), add the HLM suspension.

-

Add Etrimfos working solution to achieve a final concentration of 1 µM. This low concentration is typically below the Km, ensuring first-order kinetics.

-

Pre-incubate: Place the tubes in a shaking water bath at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiating the Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH solution to all tubes (except the -NADPH control). Final NADPH concentration should be 1 mM.

-

For the 0-minute time point, add the quench solution (see step 4) immediately after adding NADPH.

-

-

Terminating the Reaction:

-

At each designated time point (5, 15, 30, 45 min), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct organophosphate like chlorpyrifos).

-

Vortex vigorously for 30 seconds.

-

-

Sample Processing:

-

Centrifuge the terminated samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

-

Workflow Visualization

Experimental workflow for HLM stability assay.

Analytical Methodologies: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying pesticide metabolites due to its exceptional sensitivity and selectivity.[14][15][16][17]

Instrument Configuration (Example)

-

Chromatography System: UHPLC (Ultra-High Performance Liquid Chromatography)

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating the relatively nonpolar Etrimfos from its more polar metabolites.[18]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acid helps with protonation for positive ion mode mass spectrometry.

-

Mass Spectrometer: A triple quadrupole (QQQ) or a high-resolution instrument like a Q-TOF.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for organophosphates.

Method Development and Validation

-

Tuning: Infuse standard solutions of Etrimfos and (if available) suspected metabolites directly into the mass spectrometer to optimize MS parameters (e.g., fragmentor voltage, collision energy) and identify the most stable and abundant precursor and product ions for Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Etrimfos: Monitor the transition from its protonated molecule [M+H]+ to a characteristic product ion.

-

Etrimfos-oxon: The precursor ion will be 16 Da lower (S replaced by O) than Etrimfos, leading to a distinct product ion.

-

EEHP: Monitor the transition for this hydrolysis product.

-

-

Data Analysis:

-

Quantification: Plot the peak area ratio (analyte/internal standard) versus time.

-

Metabolite Identification: Screen for predicted metabolites using their expected mass transitions. High-resolution MS can provide accurate mass measurements to confirm elemental composition.

-

Data Interpretation and Quantitative Analysis

The primary output of the microsomal stability assay is the rate of disappearance of the parent compound, Etrimfos.

-

Calculate Percent Remaining:

-

% Remaining = (Peak Area Ratio at time T) / (Peak Area Ratio at T=0) * 100

-

-

Determine the Elimination Rate Constant (k):

-

Plot the natural log (ln) of the '% Remaining' versus incubation time.

-

The slope of the linear portion of this plot is equal to -k.

-

-

Calculate the In Vitro Half-Life (t1/2):

-

t_1/2 = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (CLint):

-

CL_int (µL/min/mg protein) = (0.693 / t_1/2) * (Volume of incubation / mg of microsomal protein)

-

Representative Data

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Key Metabolite(s) Observed |

| Etrimfos | 25.5 | 27.2 | Etrimfos-oxon, EEHP |

| Positive Control | < 10 | > 70 | Known Metabolites |

| Negative Control | > 60 | < 11.5 | - |

(Note: Data are representative and will vary based on specific laboratory conditions and microsome batches.)

The results from the "-NADPH" control are crucial. Significant depletion in this control indicates that chemical hydrolysis, not enzymatic metabolism, is a major degradation pathway under the assay conditions.[12]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to studying the in vitro metabolism of Etrimfos. By employing liver microsomes, appropriate cofactors, and sensitive LC-MS/MS analytics, researchers can reliably determine metabolic stability, calculate intrinsic clearance, and identify key activation and detoxification pathways. The principles and protocols described herein are foundational for accurate toxicological assessment and can be adapted to investigate other xenobiotics. Future work should focus on using recombinant enzymes to pinpoint specific CYP450 isoforms responsible for oxon formation and employing more complex systems like hepatocytes to explore the role of Phase II conjugation reactions in the overall disposition of Etrimfos.

References

-

Brown, H.S., Griffin, M., & Houston, J.B. (2007). Evaluation of cryopreserved human hepatocytes as an alternative in vitro system to microsomes for the prediction of metabolic clearance. Drug Metabolism and Disposition, 35(2), 293–301. [Link]

-

Inoue, K., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Occupational Health, 63(1), e12218. [Link]

-

Abass, K., et al. (2022). Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes. Archives of Toxicology, 96(5), 1467-1481. [Link]

-

National Center for Biotechnology Information. (n.d.). Etrimfos. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (2019, August 23). Enzyme kinetics in metabolism [Video]. YouTube. [Link]

-

Giddings, A.M., et al. (2012). Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon. Drug Metabolism and Disposition, 40(6), 1225-1232. [Link]

-

Scherf, M., et al. (2016). Analytical Methods for Secondary Metabolite Detection. In Methods in Molecular Biology (Vol. 1405, pp. 245-257). [Link]

-

de la Torre, A., et al. (2021). New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. Chemosphere, 276, 130141. [Link]

-

Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Sams, C., & Mason, H. (2000). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes. Toxicology Letters, 116(3), 217-223. [Link]

-

Lee, M.Y., et al. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 6(4), 63. [Link]

-

Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. [Link]

-

Timchalk, C., et al. (2007). Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat. Toxicology, 237(1-3), 145-157. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

-

Tang, J., et al. (2001). In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes. Xenobiotica, 31(5), 289-298. [Link]

-

Guengerich, F.P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]

-

Kaneko, H. (2011). Pyrethroids: mammalian metabolism and toxicity. Journal of Agricultural and Food Chemistry, 59(7), 2786-2791. [Link]

-

Olaitan, S., et al. (2025). The role of cytochrome P450 genetic variants in pesticide metabolism and the risk of child neurodevelopment: a systematic review. Environmental Science and Pollution Research, (in press). [Link]

Sources

- 1. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 3. The role of cytochrome P450 genetic variants in pesticide metabolism and the risk of child neurodevelopment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Etrimfos | C10H17N2O4PS | CID 37995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. mdpi.com [mdpi.com]

- 14. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicokinetics of Etrimfos and its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Foreword

Etrimfos, an organothiophosphate insecticide, has seen use in the control of a variety of agricultural and public health pests. As with any xenobiotic introduced into biological systems, a thorough understanding of its toxicokinetics—the journey of absorption, distribution, metabolism, and excretion (ADME)—is paramount for a comprehensive risk assessment and the development of potential countermeasures in case of exposure. This guide provides a detailed exploration of the toxicokinetic profile of etrimfos and its primary metabolites, synthesizing available data to offer a valuable resource for professionals in toxicology, pharmacology, and drug development. We will delve into the metabolic pathways, the enzymes driving these transformations, and the analytical methodologies requisite for their study, thereby providing a holistic view of the compound's fate within the body.

Absorption: Entry into the System

Etrimfos, like many organophosphate insecticides, can be absorbed into the systemic circulation through multiple routes of exposure, including oral, dermal, and inhalation pathways.[1] The efficiency of absorption is influenced by the formulation of the product and the route of exposure.

Oral Absorption

Following oral administration, etrimfos is readily absorbed from the gastrointestinal tract. A study in female rats administered a single oral dose of 50 mg/kg of radiolabeled etrimfos demonstrated rapid and extensive absorption.[2]

Dermal Absorption

Dermal absorption is a significant route of occupational exposure. While specific quantitative data for etrimfos is limited, studies on other organophosphates indicate that dermal penetration can be substantial and is influenced by factors such as the integrity of the skin, the formulation of the pesticide, and the duration of contact.[1]

Distribution: Translocation Throughout the Body

Once absorbed, etrimfos is distributed via the bloodstream to various tissues and organs. The lipophilic nature of organophosphates suggests a potential for distribution into fatty tissues.

In a study with female rats, peak concentrations of radiolabeled etrimfos were observed in most tissues at 4 hours post-administration. The liver and blood reached peak concentrations earlier, at 2 and 3 hours respectively, while adipose tissue showed a later peak at 8 hours, suggesting a redistribution and accumulation in fat.[2]

Table 1: Peak Concentrations of ¹⁴C-Etrimfos Equivalents in Tissues of Female Rats Following a Single Oral Dose of 50 mg/kg [2]

| Tissue | Time to Peak Concentration (hours) |

| Liver | 2 |

| Blood | 3 |

| Most Tissues | 4 |

| Fat | 8 |

Metabolism: Bioactivation and Detoxification

The metabolism of etrimfos is a critical determinant of its toxicity. It undergoes a series of biotransformation reactions, primarily in the liver, that can be broadly categorized into activation and detoxification pathways.

Metabolic Activation: The Formation of Etrimfos-Oxon

A key metabolic step for organothiophosphate insecticides like etrimfos is the oxidative desulfuration of the P=S bond to a P=O bond, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1] This conversion results in the formation of etrimfos-oxon, the active metabolite responsible for the potent inhibition of acetylcholinesterase (AChE), the primary mechanism of organophosphate toxicity. While the specific CYP isozymes involved in etrimfos metabolism have not been definitively identified, studies on analogous organophosphates such as methyl parathion and diazinon have implicated CYP2B6, CYP2C19, and CYP1A2 in this bioactivation step.[1]

Detoxification Pathways

Following the initial activation or in parallel, etrimfos and its oxon metabolite undergo detoxification through several enzymatic reactions. The primary detoxification pathway involves the hydrolysis of the phosphate ester bond, leading to the formation of less toxic, more water-soluble compounds that can be readily excreted.

The major metabolite of etrimfos identified in the urine of rats is 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) .[2] This indicates the cleavage of the phosphate ester linkage. Other metabolites that have been observed in smaller quantities include 2-ethyl-4,6-dihydroxypyrimidine and other hydroxylated derivatives.[1]

The hydrolysis of etrimfos is also pH-dependent. In aqueous solutions at 25°C, the half-life of etrimfos is 0.4 days at pH 3, 16 days at pH 6, and 14 days at pH 9, indicating that it is most stable under neutral conditions.[1]

Caption: Metabolic pathway of Etrimfos.

Excretion: Elimination from the Body

The elimination of etrimfos and its metabolites occurs relatively rapidly, primarily through the urine.

In the study on female rats, 84% of the administered oral dose of radiolabeled etrimfos was excreted in the urine within 96 hours, with the majority (68% of the total dose) being eliminated within the first 12 hours. Fecal excretion accounted for 6.6% of the dose within 24 hours. A small fraction (6%) was excreted in the bile within 24 hours, and a negligible amount (0.012%) was exhaled.[2] This rapid and extensive urinary excretion is characteristic of organophosphates that are efficiently metabolized to more polar compounds.

Table 2: Cumulative Excretion of ¹⁴C-Etrimfos Equivalents in Female Rats Following a Single Oral Dose of 50 mg/kg [2]

| Excretion Route | Time | Percentage of Administered Dose |

| Urine | 12 hours | 68% |

| Urine | 96 hours | 84% |

| Feces | 24 hours | 6.6% |

| Bile | 24 hours | 6% |

| Exhaled Air | 24 hours | 0.012% |

Analytical Methodologies: Quantifying Exposure

The accurate assessment of etrimfos and its metabolites in biological matrices is essential for toxicokinetic studies and biomonitoring. The choice of analytical technique depends on the analyte's physicochemical properties and the required sensitivity and selectivity.

Sample Preparation

A critical first step in the analysis of biological samples is the extraction and clean-up of the target analytes from the complex matrix.

Protocol: Solid-Phase Extraction (SPE) for Etrimfos and EEHP from Urine

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Adjust the pH of a 5 mL aliquot to approximately 6.0 with a suitable buffer.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the analytes from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for chromatographic analysis.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the most powerful techniques for the separation and quantification of etrimfos and its metabolites.

Workflow: GC-MS Analysis of Etrimfos and EEHP

Caption: Workflow for GC-MS analysis of etrimfos and its metabolite.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like etrimfos. For the less volatile metabolite EEHP, a derivatization step to increase its volatility may be necessary. Electron ionization (EI) is a common ionization technique, and the mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is highly sensitive and specific and is particularly useful for the analysis of polar and thermally labile metabolites without the need for derivatization. Reversed-phase chromatography is typically employed for separation, and electrospray ionization (ESI) is a common ionization source. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides excellent selectivity and low detection limits.

Conclusion

The toxicokinetics of etrimfos are characterized by rapid absorption, distribution to various tissues with some preference for adipose tissue, and efficient metabolism primarily to 6-ethoxy-2-ethyl-4-hydroxypyrimidine, which is then rapidly excreted in the urine. The bioactivation of etrimfos to its more toxic oxon metabolite via cytochrome P450 enzymes is a critical step in its mechanism of toxicity. A thorough understanding of these ADME processes, supported by robust analytical methodologies, is fundamental for assessing the risks associated with etrimfos exposure and for the development of strategies to mitigate its potential adverse health effects. Further research to identify the specific CYP isozymes involved in etrimfos metabolism and to develop and validate sensitive and specific analytical methods will continue to enhance our understanding of this compound.

References

-

PubChem. Etrimfos. National Center for Biotechnology Information. [Link]

-

INCHEM. Etrimfos (Pesticide residues in food: 1980 evaluations). International Programme on Chemical Safety. [Link]

Sources

This guide provides a detailed examination of the metabolic fate of Etrimfos, an organothiophosphate insecticide, within human liver microsomes. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes established principles of xenobiotic metabolism with specific data on Etrimfos to elucidate its primary metabolic pathways. We will explore the enzymatic processes, identify the resulting metabolites, and provide a comprehensive, field-proven protocol for their in vitro investigation.

Introduction: The Toxicological Significance of Etrimfos Metabolism

Etrimfos, chemically known as O-(6-ethoxy-2-ethylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a non-systemic insecticide and acaricide with both contact and stomach action.[1][2] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] The metabolic transformation of Etrimfos is a pivotal event that dictates its toxicokinetics and toxicodynamics. The liver, being the principal site of xenobiotic metabolism, plays a crucial role in either detoxifying Etrimfos or, in some cases, bioactivating it to more potent AChE inhibitors.[3][4]

Human liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5][6][7] These enzymes are responsible for the initial biotransformation of lipophilic compounds like Etrimfos, making them more water-soluble for subsequent conjugation and excretion.[3] Therefore, studying the metabolism of Etrimfos in human liver microsomes provides critical insights into its potential toxicity and clearance in humans.[8][9][10]

Primary Metabolic Pathways of Etrimfos in Human Liver Microsomes

While direct and exhaustive studies on Etrimfos metabolism exclusively in human liver microsomes are not extensively detailed in publicly available literature, we can infer the primary metabolic pathways by synthesizing data from mammalian studies and the known functions of microsomal enzymes on organothiophosphates.[9][11][12] The metabolism is expected to proceed via two major competing pathways: oxidative desulfuration (bioactivation) and hydrolytic cleavage of the phosphoester bond (detoxification).

Oxidative Desulfuration: The Bioactivation Pathway

A key metabolic step for organothiophosphates is the CYP-mediated oxidative desulfuration, which converts the parent compound (P=S) into its oxygen analogue or "oxon" (P=O).[13] In the case of Etrimfos, this reaction would produce Etrimfos-oxon . This metabolite is generally a much more potent inhibitor of acetylcholinesterase than the parent thiophosphate. However, Etrimfos-oxon is known to be highly unstable and is often not detected in metabolic studies.[11][12] The transient nature of this metabolite makes its direct detection challenging, yet its formation is a critical event in the bioactivation of Etrimfos.

Hydrolytic Cleavage: The Detoxification Pathway

The primary route of detoxification for Etrimfos involves the cleavage of the pyrimidinyl ester bond.[12] This hydrolysis, which can be catalyzed by both CYP enzymes and esterases present in liver microsomes, results in the formation of two main products:

-

6-Ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP): This is consistently reported as the main metabolite of Etrimfos in various biological systems, including mammals.[11][12] Its formation represents a significant detoxification step, as it lacks the anticholinesterase activity of the parent compound and its oxon analogue.

-

O,O-dimethyl phosphorothioate (DMP): This is the corresponding dialkylphosphate metabolite resulting from the cleavage. Further metabolism of DMP in microsomes is generally considered to be limited.[14][15]

Other Potential Metabolic Reactions

While the pathways described above are considered primary, other minor metabolic reactions may occur in human liver microsomes:

-

O-demethylation: The removal of one of the methyl groups from the phosphate ester, leading to the formation of desmethyl-Etrimfos , has been noted as a detoxification pathway in mammals.[12]

-

Hydroxylation: CYP-mediated hydroxylation of the ethyl or ethoxy groups on the pyrimidine ring is also a possibility, leading to more polar metabolites that can be readily conjugated in Phase II metabolism.[16]

The interplay between these pathways determines the overall toxicity profile of Etrimfos. A high rate of hydrolytic cleavage relative to oxidative desulfuration would lead to rapid detoxification and lower toxicity.

Visualizing the Metabolic Fate of Etrimfos

The following diagram illustrates the primary metabolic transformations of Etrimfos within human liver microsomes.

Caption: Primary metabolic pathways of Etrimfos in human liver microsomes.

Experimental Protocol: In Vitro Metabolism of Etrimfos using Human Liver Microsomes

This section provides a detailed, step-by-step methodology for investigating the metabolism of Etrimfos in vitro. This protocol is designed to be a self-validating system, incorporating necessary controls for robust and reliable data generation.

Materials and Reagents

-

Etrimfos: Analytical standard grade.

-

Pooled Human Liver Microsomes (HLMs): From a reputable supplier, with characterized CYP activity.

-

NADPH Regeneration System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate Buffer: 0.1 M, pH 7.4.

-

Acetonitrile (ACN): LC-MS grade, containing 0.1% formic acid.

-

Methanol (MeOH): LC-MS grade.

-

Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., another organophosphate pesticide not being tested).

-

Control Compounds: A high-clearance compound (e.g., testosterone) and a low-clearance compound (e.g., warfarin) to validate microsomal activity.

Experimental Workflow

The workflow for assessing Etrimfos metabolism involves incubation, sample quenching and extraction, and subsequent analysis by LC-MS/MS.

Caption: Workflow for in vitro metabolism study of Etrimfos.

Step-by-Step Incubation Procedure

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare the NADPH regeneration system and 0.1 M phosphate buffer (pH 7.4) and keep them on ice.

-

Pre-incubation: In a microcentrifuge tube, add the appropriate volume of phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). Add the Etrimfos stock solution (in a solvent like MeOH, ensuring the final solvent concentration is <1%). Pre-incubate this mixture for 5 minutes at 37°C in a shaking water bath.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regeneration system. The final incubation volume is typically 200-500 µL.

-

Control Incubations:

-

Negative Control (-NADPH): Replace the NADPH regeneration system with phosphate buffer to assess non-enzymatic degradation.

-

Positive Control: Incubate a known high-clearance substrate to confirm the metabolic activity of the microsomes.

-

-

Time Points: Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.

-

Reaction Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for identifying and quantifying metabolites due to its high sensitivity and specificity.[17][18][19]

-

Chromatography: A reverse-phase C18 column is typically used to separate Etrimfos from its more polar metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is effective.

-

Mass Spectrometry: The mass spectrometer should be operated in both full scan mode to search for potential metabolites and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification of the parent compound and known metabolites. The expected mass-to-charge ratios (m/z) for Etrimfos and its primary metabolites should be determined beforehand.

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the rate of disappearance of the parent compound (metabolic stability) and the rate of formation of metabolites.

Quantitative Summary

The following table structure is recommended for summarizing the key quantitative findings from an in vitro metabolism study of Etrimfos.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted Primary Metabolic Reaction | Observed in HLM Assay (Relative Peak Area) |

| Etrimfos | C₁₀H₁₇N₂O₄PS | 292.06 | Parent Compound | +++++ |

| Etrimfos-oxon | C₁₀H₁₇N₂O₅P | 276.08 | Oxidative Desulfuration | Not Detected / Trace |

| 6-Ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) | C₈H₁₂N₂O₂ | 168.09 | Hydrolytic Cleavage | ++++ |

| Desmethyl-Etrimfos | C₉H₁₅N₂O₄PS | 278.05 | O-demethylation | + |

Relative Peak Area is a semi-quantitative measure where '+++++' indicates the highest abundance and '+' indicates low abundance.

Interpretation of Results

-

Metabolic Stability: The rate of disappearance of Etrimfos over time is used to calculate its intrinsic clearance (Clint). A rapid decrease in the parent compound concentration indicates low metabolic stability.

-

Metabolite Profile: The appearance of peaks corresponding to the masses of EEHP and other potential metabolites confirms the metabolic pathways. The relative abundance of these metabolites provides insight into the predominant routes of biotransformation. The absence or very low levels of Etrimfos-oxon, coupled with the robust formation of EEHP, would suggest that in human liver microsomes, detoxification via hydrolysis is a major pathway.[11][12]

Conclusion

The in vitro metabolism of Etrimfos in human liver microsomes is a critical area of study for assessing its human health risk. Based on established metabolic principles for organophosphates, the primary biotransformation pathways are oxidative desulfuration to the transient, toxic Etrimfos-oxon and, more significantly, detoxification via hydrolytic cleavage to form 6-ethoxy-2-ethyl-4-hydroxypyrimidine. The provided experimental protocol offers a robust framework for researchers to investigate these pathways, quantify metabolic rates, and ultimately contribute to a more comprehensive understanding of Etrimfos toxicology in humans.

References

-

PubChem. Etrimfos | C10H17N2O4PS | CID 37995. National Institutes of Health. [Link]

-

Agarwal, G., Tichenor, H., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Metabolites. [Link]

-

INCHEM. (1980). Etrimfos (Pesticide residues in food: 1980 evaluations). [Link]

-

University of Hertfordshire. Etrimfos. Agriculture and Environment Research Unit (AERU). [Link]

-

Agarwal, G., Tichenor, H., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Metabolites. National Institutes of Health. [Link]

-

Poet, T. S., et al. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats following oral and intravenous dosing. Xenobiotica. [Link]

-

Abass, K., et al. (2012). In vitro metabolism and interaction of profenofos by human, mouse and rat liver preparations. Toxicology in Vitro. [Link]

-

Compendium of Pesticide Common Names. Etrimfos. [Link]

-

Poet, T. S., et al. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats following oral and intravenous dosing. ResearchGate. [Link]

-

Compendium of Pesticide Common Names. Etrimfos data sheet. [Link]

-

National Center for Biotechnology Information. (2020). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. PubMed Central. [Link]

-

Rendic, S., & Di Carlo, F. J. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences. [Link]

-

INCHEM. (1999). Toxicological evaluations. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal. [Link]

-

Ma, L., & Ghassemi, F. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link]

-

Rendic, S., & Guengerich, F. P. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Molecules. [Link]

-

Primrose, S. P., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Vertebrate Pest Conference. [Link]

-

Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research. [Link]

-

Han, X., et al. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. International Journal of Molecular Sciences. [Link]

-

Davydov, D. R. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. PLOS ONE. [Link]

-

Wang, Y., et al. (2021). The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna - a review. Water Emerging Contaminants & Nanoplastics. [Link]

-

Stanstrup, J. (2019). Current status of retention time prediction in metabolite identification. PuSH - Publikationsserver des Helmholtz Zentrums München. [Link]

-

Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. OUCI. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

-

Al-Majdoub, Z. M., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

S, D., & K, S. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology. [Link]

-

Akiyama, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Etrimfos [sitem.herts.ac.uk]

- 2. Etrimfos [drugfuture.com]

- 3. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 517. Etrimfos (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 12. ETRIMFOS | 38260-54-7 [chemicalbook.com]

- 13. Toxicological evaluations [inchem.org]

- 14. fses.oregonstate.edu [fses.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. Etrimfos | C10H17N2O4PS | CID 37995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery [ouci.dntb.gov.ua]

The Role of Cytochrome P450 in the Biotransformation of Etrimfos: A Technical Guide for Researchers

Executive Summary: Etrimfos, an organophosphorothioate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE).[1][2] However, like many in its class, its potency is profoundly influenced by metabolic processes within the organism. The cytochrome P450 (CYP) superfamily of enzymes is central to the biotransformation of Etrimfos, mediating a critical duality of bioactivation and detoxification.[3][4] This guide provides an in-depth exploration of these metabolic pathways, synthesizes evidence from related organophosphates to propose the specific CYP isoforms likely involved, and presents detailed, field-proven experimental protocols for researchers to investigate these mechanisms. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical and scientifically rigorous resource for professionals in toxicology, drug development, and environmental science.

Part 1: Foundational Concepts in Etrimfos Metabolism

Etrimfos: An Organophosphorothioate Insecticide

Etrimfos (O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethyl phosphorothioate) is a non-systemic insecticide with both contact and stomach action.[1] As an organophosphate, its primary mechanism of toxicity is the inhibition of AChE, a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potential toxicity.[2][5]

The Dichotomy of Metabolism: Bioactivation vs. Detoxification

The toxicological profile of phosphorothioate compounds like Etrimfos is not solely dependent on the parent molecule. It is the metabolic transformation that dictates its ultimate effect. These compounds are not potent AChE inhibitors themselves but require metabolic bioactivation to exert their primary toxic effect.[3][6][7] This biotransformation is primarily a Phase I reaction catalyzed by the cytochrome P450 system.

-

Bioactivation (Oxidative Desulfuration): CYPs catalyze the oxidation of the phosphorus-sulfur (P=S) bond to a phosphorus-oxygen (P=O) bond.[8] This creates the corresponding "oxon" metabolite (in this case, Etrimfos-oxon or EPO). The oxon is a significantly more potent inhibitor of AChE, thus representing a toxification pathway.[3][6]

-

Detoxification (Dearylation/Hydrolysis): Concurrently, CYPs can also detoxify the molecule by cleaving the ester bond linking the phosphate group to the pyrimidine ring (dearylation).[3][6] This, along with other hydrolytic reactions, yields metabolites that are less toxic and more readily excreted.

The balance between these competing pathways determines the net toxicity of an Etrimfos exposure and can vary significantly between species and individuals.

Part 2: Cytochrome P450-Mediated Biotransformation Pathways of Etrimfos

Characterized Metabolites of Etrimfos

Studies in various biological systems have identified several key metabolites of Etrimfos. In plant degradation studies, the primary metabolites were identified as O-6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) and 2-ethyl-4,6-dihydroxypyrimidine (EDHP).[9][10] Small quantities of the Etrimfos P=O analogue (the activated oxon) were also noted, but primarily on the plant surface.[9]

In rats, the main metabolite found in excreta is EEHP.[9] Notably, neither Etrimfos nor its oxygen analogue were detected in urine and faeces, suggesting the oxon is a highly reactive, transient intermediate that is quickly hydrolyzed or further metabolized.[9] In vitro studies using rat and mouse liver subcellular fractions confirmed the rapid degradation of Etrimfos to water-soluble metabolites, principally desmethyletrimfos and EEHP.[9] These studies implicated mixed-function oxidases (an older term for CYPs) and glutathione-transferases as the primary enzymes responsible.[9]

Proposed CYP Isoforms in Etrimfos Metabolism

While direct studies definitively identifying the specific human CYP isoforms responsible for Etrimfos metabolism are limited, a robust body of evidence from structurally similar organophosphates allows for a well-grounded hypothesis. The metabolism of compounds like chlorpyrifos, parathion, and diazinon has been extensively studied, revealing the involvement of a consistent set of CYP enzymes.

-

CYP1A2, CYP2B6, and CYP3A4 have been shown to be significantly involved in the bioactivation (desulfuration) of multiple organophosphates.[11]

-

CYP2C19 has also been identified as a key enzyme in both the activation and detoxification of organophosphates like methyl parathion and diazinon.[3][12]

-

CYP2D6 has been implicated in the oxidative biotransformation of chlorpyrifos and diazinon.[13]

Based on this analogous data, it is highly probable that CYP1A2, CYP2B6, CYP2C19, and CYP3A4 are the primary catalysts in the biotransformation of Etrimfos. The relative contribution of each isoform may be concentration-dependent; for instance, studies on other organophosphates suggest that CYP1A2 and CYP2B6 may be more critical at lower, environmentally relevant concentrations, while CYP3A4's role becomes more significant at higher exposure levels.[11]

Visualizing the Metabolic Pathway

The proposed metabolic fate of Etrimfos, mediated by cytochrome P450, is illustrated below. This pathway highlights the dual routes of bioactivation leading to the potent Etrimfos-oxon and detoxification via cleavage of the pyrimidine ring.

Caption: Proposed metabolic pathway of Etrimfos mediated by Cytochrome P450 enzymes.

Part 3: Experimental Methodologies for Studying Etrimfos Metabolism

To empirically determine the role of specific CYP isoforms in Etrimfos biotransformation, a systematic, multi-pronged approach is required. The following protocols are designed to be self-validating and provide a comprehensive picture of the metabolic profile.

Overall Experimental Workflow

The logical flow for investigating CYP-mediated metabolism involves a series of steps from initial incubation to final data analysis.

Caption: General experimental workflow for CYP reaction phenotyping.

Protocol 1: CYP Reaction Phenotyping with Human Liver Microsomes (HLM)

Principle: This method uses a pooled HLM preparation, which contains a mixture of all major hepatic CYP enzymes in a physiologically relevant ratio.[14] By adding isoform-specific chemical inhibitors, the contribution of each CYP to Etrimfos metabolism can be inferred by the degree to which metabolite formation is reduced.[15][16]

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Etrimfos (analytical standard)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

CYP isoform-specific inhibitors (see Table 1)

-

Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction quenching

-

96-well incubation plates, thermomixer, centrifuge

Step-by-Step Methodology:

-

Prepare Reagents: Thaw HLM on ice. Prepare working solutions of Etrimfos, inhibitors, and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a 96-well plate, add HLM, phosphate buffer, and either a specific inhibitor or vehicle control (e.g., 0.1% DMSO). Mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

-

Initiate Reaction: Add Etrimfos to each well to start the metabolic reaction. The final concentration should be chosen based on preliminary range-finding experiments (e.g., 1-10 µM).

-

Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard. This precipitates the microsomal proteins.

-